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molecular formula C18H15N3O B8642409 N-(Isoquinolin-6-yl)-2,3-dihydro-1H-indole-2-carboxamide CAS No. 920513-64-0

N-(Isoquinolin-6-yl)-2,3-dihydro-1H-indole-2-carboxamide

Cat. No. B8642409
M. Wt: 289.3 g/mol
InChI Key: MSXBQVQOLXMZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470787B2

Procedure details

To a solution of 6-aminoisoquinoline (25 mg, 0.17 mmol) in DMF (1.0 mL) was added indoline-2-carboxylic acid (30 mg, 0.17 mmol), HATU (70 mg, 0.19 mmol), diisopropylethylamine (35 μL, 0.19 mmol) and stirred overnight at 40° C. The reaction mixture was concentrated and purified by prep-HPLC to afford the titled compound (3.0 mg): 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.18 (dd, J=16.11, 8.30 Hz, 1H) 3.56 (dd, J=16.20,10.54 Hz, 1H) 4.52 (dd, J=10.54, 8.40 Hz, 1H) 6.70-6.81 (m, 2H) 6.99-7.10 (m, 3H) 7.73 (d, J=6.05 Hz, 1H) 7.81 (dd, J=8.88, 2.05 Hz, 1H) 8.05 (d, J=8.98 Hz, 1H) 8.35 (d, J=5.86 Hz, 1H) 8.40 (d, J=1.95 Hz, 1H) 9.11 (s, 1H); LCMS: 290 (M+H).
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
35 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][CH:6]=[CH:5]2.[NH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH:13]1[C:21](O)=[O:22].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH:8]1[C:9]2[C:4](=[CH:3][C:2]([NH:1][C:21]([CH:13]3[CH2:14][C:15]4[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=4)[NH:12]3)=[O:22])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
NC=1C=C2C=CN=CC2=CC1
Name
Quantity
30 mg
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)C(=O)O
Name
Quantity
70 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
35 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep-HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=NC=CC2=CC(=CC=C12)NC(=O)C1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 mg
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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